molecular formula C18H25NO B1141331 Dextromethorphan-d3 CAS No. 524713-56-2

Dextromethorphan-d3

カタログ番号: B1141331
CAS番号: 524713-56-2
分子量: 274.4 g/mol
InChIキー: MKXZASYAUGDDCJ-GQJJTUARSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A labeled Dextromethorphan.
Dextromethorphan, also known as DXM or DM, is an opiate cough suppressant also used recreationally as an illicit drug and hallucinogen. This stable labeled internal standard is suitable for numerous GC/MS and LC/MS applications from clinical toxicology, urine drug testing, and forensic analysis to pain management testing and isotope dilution methods.

科学的研究の応用

  • Neurological and Neuropsychiatric Disorders : Dextromethorphan has shown potential in treating a range of neurological and psychiatric disorders, including depression, stroke, traumatic brain injury, seizure, pain, methotrexate neurotoxicity, Parkinson's disease, and autism. Its diverse pharmacologic actions in the central nervous system have made it a candidate for repurposing in these conditions, although optimal dosing and safety for chronic use are not fully established (Nguyen et al., 2016).

  • Pain Management in Cancer : Dextromethorphan, as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been useful in treating pain in cancer patients and for managing methotrexate-induced neurotoxicity (Siu & Drachtman, 2007).

  • Safety Profile : The safety profile of dextromethorphan, particularly in relation to adverse drug reactions, has been explored. These reactions are generally infrequent and not severe, with predominant symptoms being dose-related and including neurological, cardiovascular, and gastrointestinal disturbances (Bem & Peck, 1992).

  • Behavioral Disorders in Autism : A case report highlighted the use of dextromethorphan in treating behavioral challenges associated with autism. This suggests a need for more comprehensive studies on its clinical effects in such contexts (Woodard et al., 2005).

  • Treatment of Emotional Lability : Dextromethorphan, in combination with quinidine, has been studied for treating neurological disorders affecting emotional control. Its re-introduction in this combination form offers new possibilities for therapeutic use, although there is a need for more research to confirm these applications (Smith, 2006).

  • Probe for Enzymatic Activity : Dextromethorphan has been used as an in vivo probe for simultaneous determination of CYP2D6 and CYP3A activity, providing valuable insights into drug metabolism and potential drug interactions (Ducharme et al., 1996).

  • Vascular Dementia : Research suggests that dextromethorphan may be effective in treating vascular dementia, providing protection against oxidative stress implicated in the disease’s pathogenesis (Xu et al., 2016).

生化学分析

Biochemical Properties

Dextromethorphan-d3, like its non-deuterated counterpart, is metabolized primarily by the cytochrome P450 enzyme CYP2D6 . This enzyme catalyzes the O-demethylation of Dextromethorphan to dextrorphan, a process that can be tracked using this compound .

Cellular Effects

Dextromethorphan has been shown to have multiple effects on cellular function, including modulation of neurotransmitter release, inhibition of voltage-gated ion channels, and antagonism of NMDA receptors . It is likely that this compound shares these effects due to its structural similarity to Dextromethorphan.

Molecular Mechanism

Dextromethorphan is known to exert its effects through several mechanisms, including acting as an antagonist at NMDA receptors, inhibiting voltage-gated sodium channels, and modulating the release of several neurotransmitters . This compound likely shares these mechanisms due to its structural similarity to Dextromethorphan.

Temporal Effects in Laboratory Settings

Dextromethorphan is known to have a rapid onset of action and a half-life of approximately 3-6 hours in humans . The stability and degradation of this compound in laboratory settings would need to be studied further.

Dosage Effects in Animal Models

Dextromethorphan has been shown to have dose-dependent effects in animal models, with higher doses causing increased locomotor activity and lower doses having analgesic effects .

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 enzyme CYP2D6 to dextrorphan . This metabolic pathway is a major determinant of the pharmacokinetics and pharmacodynamics of Dextromethorphan.

Transport and Distribution

Dextromethorphan is known to be widely distributed throughout the body, with high concentrations found in the liver and brain .

Subcellular Localization

Dextromethorphan is known to act at several sites within the cell, including the cell membrane (where it inhibits voltage-gated ion channels) and the cytoplasm (where it modulates neurotransmitter release) .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dextromethorphan-d3 involves the incorporation of deuterium atoms into the molecule. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "3-methoxy-17-methylmorphinan", "Deuterium oxide", "Sodium borohydride", "Deuterium gas", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetone", "Methanol", "Ethyl acetate", "Diethyl ether" ], "Reaction": [ "Step 1: Reduction of 3-methoxy-17-methylmorphinan with sodium borohydride in deuterium oxide to obtain 3-methoxy-17-methylmorphinan-d3", "Step 2: Deuterium gas exchange with 3-methoxy-17-methylmorphinan-d3 in the presence of a deuterium catalyst to obtain d3-labeled intermediate", "Step 3: Hydrogenation of the d3-labeled intermediate with hydrogen gas in the presence of a palladium catalyst to obtain dextromethorphan-d3", "Step 4: Conversion of dextromethorphan-d3 to its hydrobromide salt using hydrobromic acid", "Step 5: Purification of dextromethorphan-d3 hydrobromide salt using recrystallization from a solvent mixture of acetone and diethyl ether" ] }

CAS番号

524713-56-2

分子式

C18H25NO

分子量

274.4 g/mol

IUPAC名

(1S,9S,10S)-4-methoxy-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3

InChIキー

MKXZASYAUGDDCJ-GQJJTUARSA-N

異性体SMILES

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC

正規SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC

同義語

(9α,13α,14α)-3-Methoxy-17-(methyl-d3)morphinan;  (+)-3-Methoxy-N-(methyl-d3)morphinan;  d-3-Methoxy-N-(methyl-d3)morphinan; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。